

# An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol

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## Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

Cat. No.: B1148471

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CAS Number: 134108-92-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1S,2S)-2-Methoxycyclohexanol**, a chiral compound of significant interest in organic synthesis and drug development. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its applications as a valuable chiral building block.

## Chemical and Physical Properties

**(1S,2S)-2-Methoxycyclohexanol**, also known as (1S,2S)-(+)-2-Methoxycyclohexanol, is a chiral alcohol with the molecular formula  $C_7H_{14}O_2$  and a molecular weight of 130.18 g/mol. [1] [2] Its stereochemistry, with both the methoxy and hydroxyl groups in a trans configuration on a cyclohexane ring, imparts unique properties that are leveraged in asymmetric synthesis.

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	134108-92-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[1][2]
Molecular Weight	130.18 g/mol	[1][2]
IUPAC Name	(1S,2S)-2-methoxycyclohexan-1-ol	[1]
Synonyms	(1S,2S)-(+)-2-Methoxycyclohexanol	[1][2]
Boiling Point	195°C	[2]
Density	1.015 g/cm <sup>3</sup>	[2]
Refractive Index	1.4595	[2]
Vapor Pressure	0.093 mmHg at 25°C	[2]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of **(1S,2S)-2-Methoxycyclohexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the pure (1S,2S)-enantiomer are not readily available in the public domain, data for the trans-diastereomer provides valuable information.

- <sup>1</sup>H NMR: The proton NMR spectrum of a methoxycyclohexanol derivative would be expected to show a characteristic singlet for the methoxy group protons (OCH<sub>3</sub>) typically in the range of 3.3-3.5 ppm. The protons on the cyclohexane ring would appear as a series of complex multiplets further upfield.
- <sup>13</sup>C NMR: The carbon NMR spectrum of trans-2-methoxycyclohexanol in CDCl<sub>3</sub> has been reported, showing distinct signals for the seven carbon atoms.[3][4] The carbon attached to the hydroxyl group and the carbon attached to the methoxy group would be expected to resonate in the downfield region typical for oxygenated carbons.

Mass Spectrometry (MS): The mass spectrum of 2-methoxycyclohexanol is characterized by fragmentation patterns typical of cyclic alcohols and ethers.<sup>[5]</sup> The molecular ion peak ( $M^+$ ) at  $m/z$  130 may be observed, although it can be weak. Common fragmentation pathways include the loss of a methoxy group ( $\bullet OCH_3$ , M-31), a hydroxyl group ( $\bullet OH$ , M-17), or water ( $H_2O$ , M-18). Alpha-cleavage adjacent to the oxygen atoms is also a prominent fragmentation route.

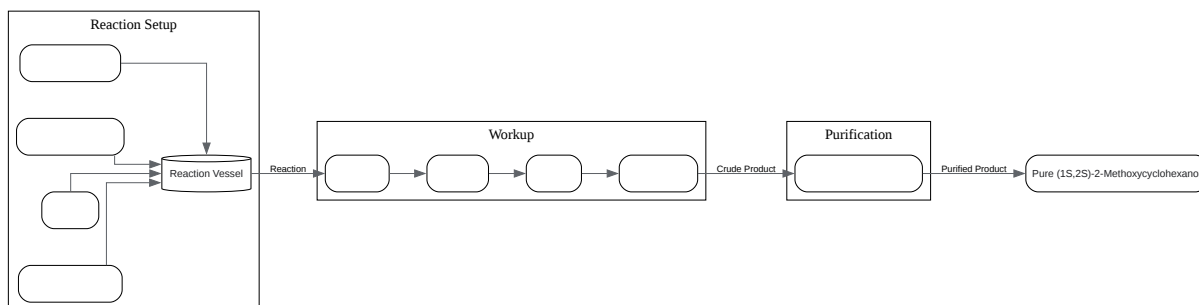
Infrared (IR) Spectroscopy: The IR spectrum of **(1S,2S)-2-Methoxycyclohexanol** would exhibit a broad absorption band in the region of  $3200-3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching band for the ether linkage would be expected around  $1080-1150\text{ cm}^{-1}$ , and the C-O stretch of the alcohol would appear in the  $1000-1260\text{ cm}^{-1}$  region.

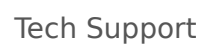
## Experimental Protocols

### Synthesis

The enantioselective synthesis of **(1S,2S)-2-Methoxycyclohexanol** is most commonly achieved through the asymmetric ring-opening of cyclohexene oxide with methanol. This reaction is typically catalyzed by a chiral catalyst to control the stereochemistry of the product. One of the well-established methods involves the use of Jacobsen's catalyst, a chiral (salen)chromium(III) complex.

Conceptual Experimental Workflow for Synthesis:





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